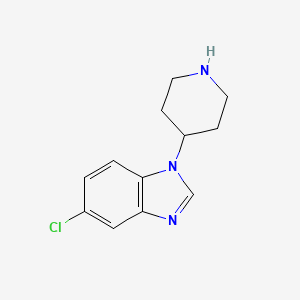
5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole: is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals. This particular compound has a piperidine ring attached to the benzimidazole core, which enhances its biological activity and makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane. Another method involves the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization .
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced derivatives with hydrogenated benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacteria and fungi .
Medicine: In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. They have shown activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole involves its interaction with specific molecular targets in the cell. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Domperidone: A compound with a similar benzimidazole core structure, used as an antiemetic and prokinetic agent.
Esomeprazole: Another benzimidazole derivative, used as a proton pump inhibitor for the treatment of acid-related disorders.
Lansoprazole: Similar to esomeprazole, used for the treatment of gastrointestinal conditions.
Uniqueness: 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
90789-41-6 |
|---|---|
Fórmula molecular |
C12H14ClN3 |
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
5-chloro-1-piperidin-4-ylbenzimidazole |
InChI |
InChI=1S/C12H14ClN3/c13-9-1-2-12-11(7-9)15-8-16(12)10-3-5-14-6-4-10/h1-2,7-8,10,14H,3-6H2 |
Clave InChI |
UZOBXPBNUMDREM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2C=NC3=C2C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
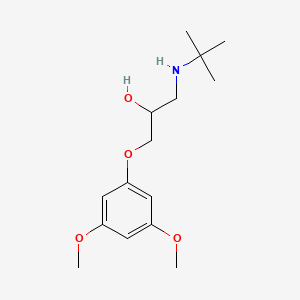
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

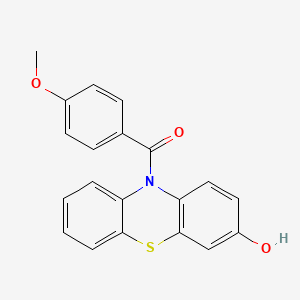
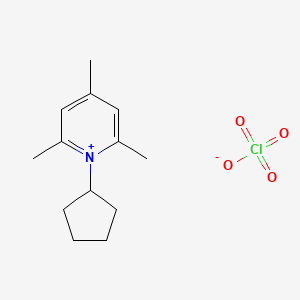



![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
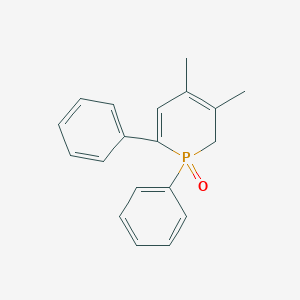
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)

